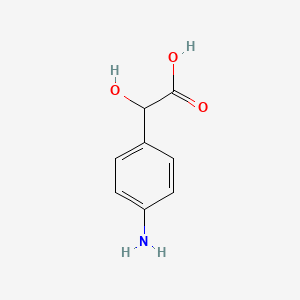

2-(4-Aminophenyl)-2-hydroxyacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Aminophenyl)-2-hydroxyacetic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

Synthesis Analysis

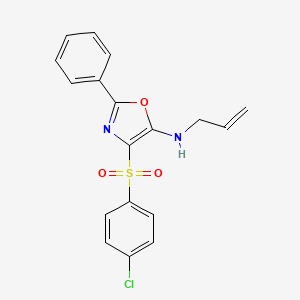

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity and possible mode of action . A simple and convenient approach to 2-(4-aminophenyl)benzothiazole derivatives by condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions has been developed .Molecular Structure Analysis

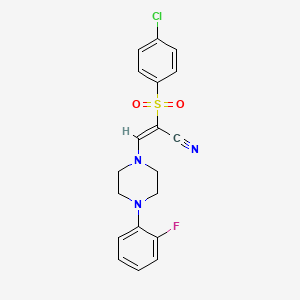

The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The molecular formula of 2-(4-Aminophenyl)-2-hydroxyacetic acid is C8H9NO2 .Chemical Reactions Analysis

The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays, evaluated against clinically relevant pathogens S. aureus and E. coli, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .Scientific Research Applications

Antimicrobial Agents

A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The results revealed that these compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Sensing Applications

Boronic acids, which can be derived from 2-(4-Aminophenyl)-2-hydroxyacetic acid, are increasingly utilized in diverse areas of research, including sensing applications . The key interaction of boronic acids with diols allows their utility in various sensing applications .

Biological Labelling

Boronic acids are used for biological labelling . This is due to their ability to form reversible covalent bonds with cis-diols, a functional group present in many biological molecules .

Protein Manipulation and Modification

The interaction of boronic acids with proteins allows for their manipulation and modification . This has potential applications in the field of proteomics .

Separation Technologies

Boronic acids are used in separation technologies . They can selectively bind to certain molecules, allowing for their separation from a mixture .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They can interact with various biological targets, making them useful in drug design .

Production of Advanced Materials

The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA), which can be derived from 2-(4-Aminophenyl)-2-hydroxyacetic acid, is a potential monomer for polymers and advanced materials . It was produced by fermentation using genetically engineered Escherichia coli .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes .

Mechanism of Action

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazoles have shown potent antimicrobial activity against both gram-positive and gram-negative strains .

Mode of Action

Related compounds, like 2-(4-aminophenyl)benzothiazoles, have been found to exhibit membrane perturbing and intracellular modes of action . They interact with the cytoplasmic membrane, leading to permeabilization, and also bind to DNA, affecting its function .

Biochemical Pathways

Related compounds have been shown to affect the cytoplasmic membrane and dna of bacteria . This suggests that the compound may interfere with essential cellular processes such as DNA replication, transcription, and protein synthesis.

Pharmacokinetics

Similar compounds, like 2-(4-aminophenyl)benzothiazoles, have been shown to be metabolized by cytochrome p450 1a1 .

Result of Action

Related compounds have shown potent antimicrobial activity, suggesting that this compound may also exhibit similar effects .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .

Safety and Hazards

The safety data sheet for a related compound, 2-(4-Aminophenyl)ethylamine, indicates that it causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

2-(4-aminophenyl)-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGSMLNQLMZMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-2-hydroxyacetic acid | |

CAS RN |

13104-66-0 |

Source

|

| Record name | 2-(4-aminophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Fluoroethyl)pyrazol-3-yl]-N-methylmethanamine](/img/structure/B2865427.png)

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2865429.png)

![ethyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2865436.png)

![ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2865438.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)